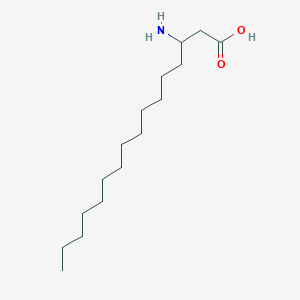
3-Aminohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminohexadecanoic acid: is a long-chain fatty acid derivative with an amino group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminohexadecanoic acid typically involves the amination of hexadecanoic acid derivatives. One common method is the reaction of alpha-bromocarboxylic acids with ammonia or amines, which provides a straightforward route to alpha-aminocarboxylic acids . The reaction conditions often include the use of bromine and phosphorus trichloride to prepare the bromoacid, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acid chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
3-Aminohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminohexadecanoic acid involves its interaction with various molecular targets. As an amino acid derivative, it can participate in protein synthesis and other metabolic pathways. Its long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
- 2-Aminohexadecanoic acid
- 6-Aminohexanoic acid
- Aminocaproic acid
Comparison: 3-Aminohexadecanoic acid is unique due to the position of the amino group on the third carbon atom, which influences its reactivity and interaction with other molecules. Compared to 2-Aminohexadecanoic acid, it has different steric and electronic properties, leading to distinct biological and chemical behaviors .
Properties
CAS No. |
64642-44-0 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
3-aminohexadecanoic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14,17H2,1H3,(H,18,19) |
InChI Key |
GDHJDAGZNUKMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















